molecular formula C5HBrClN3 B12328476 6-Bromo-2-chloropyrimidine-4-carbonitrile

6-Bromo-2-chloropyrimidine-4-carbonitrile

Cat. No.: B12328476
M. Wt: 218.44 g/mol
InChI Key: QPTDPXDJUAPWOO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloropyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil. The presence of halogen atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloropyrimidine-4-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a pyrimidine derivative is treated with bromine and chlorine sources under controlled conditions. For example, starting from 2-chloropyrimidine-4-carbonitrile, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product by providing better heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloropyrimidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5HBrClN3

Molecular Weight

218.44 g/mol

IUPAC Name

6-bromo-2-chloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5HBrClN3/c6-4-1-3(2-8)9-5(7)10-4/h1H

InChI Key

QPTDPXDJUAPWOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Br)Cl)C#N

Origin of Product

United States

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